6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
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Overview
Description
6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a benzimidazole derivative, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 6-Bromo-2-chloro-4-methylquinoline
Uniqueness
Compared to similar compounds, 6-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with distinct electronic characteristics.
Properties
Molecular Formula |
C8H3BrClF3N2O |
---|---|
Molecular Weight |
315.47 g/mol |
IUPAC Name |
6-bromo-2-chloro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-4-6(15-7(10)14-4)5(2-3)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
LYNQNAXFUUPPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)Br |
Origin of Product |
United States |
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